molecular formula C19H14ClFN4O2 B2897932 7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034535-76-5

7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2897932
CAS RN: 2034535-76-5
M. Wt: 384.8
InChI Key: QMYBAMKORCDPHQ-UHFFFAOYSA-N
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Description

7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C19H14ClFN4O2 and its molecular weight is 384.8. The purity is usually 95%.
The exact mass of the compound 7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study conducted by Kelley et al. (1995) explored the anticonvulsant activity of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share structural similarities with the compound . The research revealed potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of triazolo[4,3-a]pyrazine derivatives in treating convulsions (Kelley et al., 1995).

Synthesis and Transformation Studies

Sápi et al. (1997) conducted a study on the synthesis and base-catalyzed ring transformation of related compounds, providing valuable insights into the chemical behavior and potential applications of triazolo[4,3-a]pyrazine derivatives in various synthetic processes (Sápi et al., 1997).

Reaction and Structure Studies

Massry's 2003 study examined the reactions and transformations of similar compounds to construct fused triazine systems. This research adds to the understanding of the chemical properties and potential applications of triazolo[4,3-a]pyrazine derivatives in developing novel compounds (Massry, 2003).

Antimicrobial Activity

Ibrahim et al. (2011) investigated the antimicrobial activities of heteroaryl thiazolidine-2,4-diones, which are structurally related to the compound . This research highlights the potential of such compounds in developing new antimicrobial agents (Ibrahim et al., 2011).

Antibacterial Activity

Nayak and Poojary (2020) synthesized and tested derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazole-3-thiones for their antibacterial activity, providing insights into the potential use of triazolo[4,3-a]pyrazine derivatives in combating bacterial infections (Nayak & Poojary, 2020).

Anticancer Activity

Ouf et al. (2014) researched the anticancer activity of pyrano[2,3-d][1,2,3]triazine derivatives, providing insights into the potential therapeutic applications of triazolo[4,3-a]pyrazine derivatives in oncology (Ouf et al., 2014).

properties

IUPAC Name

7-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O2/c1-12-15(20)3-2-4-16(12)23-9-10-24-17(18(23)26)22-25(19(24)27)11-13-5-7-14(21)8-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYBAMKORCDPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

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